molecular formula C9H10ClNO B8753113 4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline CAS No. 94011-10-6

4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline

Cat. No.: B8753113
CAS No.: 94011-10-6
M. Wt: 183.63 g/mol
InChI Key: XZFRMNWIOQICES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline is an aromatic amine derivative featuring a chloro substituent at the para position and an allyloxy (prop-2-en-1-yloxy) group at the meta position of the benzene ring. The allyloxy group contributes electron-donating resonance effects, while the chlorine atom imparts moderate electron-withdrawing inductive effects. This compound is structurally versatile, serving as a precursor in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the interplay of substituents, enabling applications in coupling reactions, electrophilic substitutions, and polymer chemistry.

Properties

CAS No.

94011-10-6

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-3-prop-2-enoxyaniline

InChI

InChI=1S/C9H10ClNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2

InChI Key

XZFRMNWIOQICES-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key substituent differences among analogs are summarized in Table 1.

Table 1: Structural Comparison of Selected Aniline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound Allyloxy (electron-donating), Cl 183.63* Flexible allyloxy group; moderate steric hindrance
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Pyridyl-Cl-CF3 substituent 323.10 Strong electron-withdrawing CF3; rigid pyridine ring
4-Chloro-N-(2-pyridyl)aniline Pyridyl-amino group 204.66 Hydrogen-bonding capacity via N–H···N interactions; planar structure
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline Naphthyloxy group 304.20 Bulky naphthyl group; high steric hindrance
4-Chloro-3-(trifluoromethyl)aniline Trifluoromethyl (CF3) 195.57 Strong electron-withdrawing CF3; enhanced acidity
(E)-4-chloro-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline Trifluoropropenyl group (E-configuration) 221.61 Fluorine-rich substituent; stereoelectronic effects

*Calculated based on molecular formula C₉H₉ClNO.

Physicochemical Properties

  • Solubility :
    • Allyloxy and pyridyl groups enhance solubility in organic solvents (e.g., EtOAc, DCM) due to moderate polarity. CF3 and naphthyl groups reduce aqueous solubility but improve lipid compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.